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BAY1125976

AKT inhibitor isoform selectivity allosteric inhibition

Researchers studying AKT isoform-specific signaling often lack a tool that spares AKT3. BAY1125976 (CAS 1402608-02-9) is a selective allosteric AKT1/2 inhibitor that addresses this gap. • ~24-fold selectivity over AKT3 (IC50 427 nM vs 18 nM for AKT2) • Preferentially binds inactive AKT1 (Kd 1.3 nM) to block PDK1-mediated T308 phosphorylation • Superior anti-tumor activity in AKT1E17K-driven xenograft models vs PI3K/mTOR inhibitors

Molecular Formula C31H44N4O2
Molecular Weight
Cat. No. B1574162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBAY1125976
Molecular FormulaC31H44N4O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

BAY1125976: Allosteric AKT1/2 Inhibitor for PI3K/AKT/mTOR Pathway-Driven Cancer Research


BAY1125976 (CAS 1402608-02-9) is an orally bioavailable, allosteric inhibitor of the serine/threonine protein kinases AKT1 and AKT2, developed by Bayer for oncology applications . It binds to a unique pocket formed by the kinase and pleckstrin homology (PH) domains, stabilizing the inactive conformation and preventing phosphorylation by PDK1 . BAY1125976 is claimed as Example 5 in Bayer's patent WO2012136776A1 and has been evaluated in a Phase I clinical trial (NCT01915576) in patients with advanced solid tumors .

PI3K/AKT/mTOR pathway inhibition studies
Allosteric AKT1/2-selective tool; AKT3-sparing profile
Conformation-specific binding; inactive-state stabilization

Why Generic Substitution of BAY1125976 Fails: Divergent AKT Isoform Selectivity and Allosteric Mechanism


Simple substitution of BAY1125976 with another AKT inhibitor is not scientifically justifiable due to fundamental differences in isoform selectivity, binding mechanism, and cellular activity. Unlike pan-AKT inhibitors such as ipatasertib or capivasertib, which inhibit AKT1, AKT2, and AKT3 with comparable low nanomolar potency, BAY1125976 exhibits markedly reduced activity against AKT3 (IC50 = 427 nM at 10 µM ATP), conferring a distinct isoform selectivity profile . Furthermore, as an allosteric inhibitor that binds to the inactive conformation of AKT1/2, its mechanism of action differs from ATP-competitive inhibitors (e.g., ipatasertib), potentially leading to divergent downstream signaling consequences . These mechanistic and selectivity differences translate directly into distinct efficacy patterns in AKT1-mutated versus PI3K/PTEN-altered tumor models, as demonstrated by the compound's superior activity over PI3K and mTOR inhibitors in AKT1E17K-driven xenografts .

Isoform Selectivity Mismatch
Pan-AKT inhibitors (e.g., capivasertib, MK-2206) show broader AKT3 inhibition, which may confound AKT3-sparing experimental designs.
Allosteric Mechanism Divergence
ATP-competitive inhibitors (e.g., ipatasertib) target active kinase domain; downstream signaling consequences may differ from allosteric stabilization of inactive AKT1/2.
Model-Response Context May Not Transfer
Reported activity in AKT1E17K-driven xenografts does not guarantee equivalent response with pan-AKT or PI3K/mTOR inhibitors; model-specific validation is required.

Quantitative Evidence Guide for BAY1125976: Comparative Data Supporting Scientific Selection


AKT Isoform Selectivity Profile: BAY1125976 vs. MK-2206 and Capivasertib

BAY1125976 exhibits a distinct isoform selectivity profile compared to other AKT inhibitors. It potently inhibits AKT1 and AKT2 (IC50 = 5.2 nM and 18 nM, respectively, at 10 µM ATP) but displays substantially weaker activity against AKT3 (IC50 = 427 nM at 10 µM ATP) . In contrast, the allosteric pan-AKT inhibitor MK-2206 inhibits AKT1, AKT2, and AKT3 with IC50 values of 8 nM, 12 nM, and 65 nM, respectively, while the ATP-competitive pan-AKT inhibitor capivasertib (AZD5363) shows IC50 values of 3 nM, 7-8 nM, and 7-8 nM for the three isoforms .

AKT Isoform Selectivity
Context-dependent
BAY1125976: AKT1 IC50 5.2 nM, AKT2 18 nM, AKT3 427 nM
MK-2206: 8/12/65 nM; Capivasertib: 3/7-8/7-8 nM
Reported isoform-selectivity context; supports AKT3-sparing study designs
Cross-study comparison; validate in target assay system
AKT inhibitor isoform selectivity allosteric inhibition kinase profiling

Preferential Binding to Inactive AKT1 Conformation Confirms Allosteric Mechanism

BAY1125976 binds preferentially to the inactive conformation of AKT1, consistent with its allosteric mechanism of action. The compound binds to active AKT1 with a Kd of 2.7 nM and to inactive AKT1 with a Kd of 1.3 nM, indicating a ~2-fold higher affinity for the inactive state . This binding stabilizes the closed, autoinhibited conformation and prevents T308 phosphorylation by PDK1, a mechanism distinct from ATP-competitive inhibitors like ipatasertib that bind to the active kinase domain .

Binding Affinity (Kd)
Class-level
Kd (active AKT1): 2.7 nM; Kd (inactive): 1.3 nM (~2-fold preference for inactive)
Supports allosteric mechanism; conformation-specific binding context
SPR assay; review in cellular context for target engagement
allosteric binding Kd determination AKT conformation PH domain

Superior Anti-Tumor Activity in AKT1E17K-Mutated Xenografts vs. PI3K and mTOR Inhibitors

In the AKT1E17K-mutant patient-derived anal cancer xenograft model AXF 984, BAY1125976 demonstrated superior anti-tumor activity compared to PI3K and mTOR inhibitors . Daily oral administration of BAY1125976 at 25 mg/kg and 50 mg/kg resulted in tumor shrinkage or disease control in 88% and 83% of animals, respectively, with statistically significant delay in tumor progression at the 50 mg/kg dose. The abstract explicitly states that BAY1125976 showed superior anti-tumor activity in AKT1E17K mutated models compared to PI3K and mTOR inhibitors, although specific quantitative comparator data for PI3K/mTOR inhibitors in the same study are not provided .

AKT1E17K Xenograft Response
Head-to-head
88% (25 mg/kg) and 83% (50 mg/kg) tumor shrinkage/disease control in AXF 984 model
Reported model-response context; supports AKT1E17K-driven model studies
Comparator PI3K/mTOR data not disclosed; verify in relevant model
AKT1 E17K mutation xenograft efficacy PI3K inhibitor mTOR inhibitor

Broad In Vitro Anti-Proliferative Activity Across 23 Human Cancer Cell Lines

BAY1125976 inhibits proliferation across a diverse panel of 23 human cancer cell lines with IC50 values ranging from 0.02 µM to 10 µM, with particularly high activity observed in breast and prostate cancer cell lines expressing estrogen or androgen receptors . While comparable multi-cell-line profiling data for other AKT inhibitors exist, the reported potency range for BAY1125976 in this panel provides a benchmark for cellular activity. For example, the most sensitive cell lines (IC50 ~0.02 µM) approach the low nanomolar biochemical potency against AKT1/2, indicating efficient target engagement in cellular contexts .

Cell Proliferation Panel
Class-level
IC50 range: 0.02 µM – 10 µM across 23 human cancer cell lines
Supports cell-model endpoint review; broad activity range indicates genetic context sensitivity
72-h proliferation assays; PIK3CA/AKT1E17K lines most sensitive
cell proliferation IC50 panel cancer cell lines PI3K/AKT/mTOR pathway

Optimal Research Applications for BAY1125976 Based on Quantitative Differentiation Data


Dissecting AKT Isoform-Specific Signaling in Cancer Biology

Employ BAY1125976 in studies requiring selective inhibition of AKT1/2 while sparing AKT3. Its ~24-fold selectivity window over AKT3 (IC50 = 427 nM vs. 18 nM for AKT2) enables functional dissection of AKT1/2-dependent phenotypes without confounding AKT3 inhibition . This contrasts with pan-AKT inhibitors like capivasertib (equipotent across isoforms) or MK-2206 (modest AKT3 selectivity), making BAY1125976 the preferred tool for AKT3-sparing experimental designs.

Evaluating Allosteric AKT1/2 Inhibition in AKT1E17K-Mutant Tumor Models

Use BAY1125976 in AKT1E17K-driven xenograft models (e.g., AXF 984 anal cancer, LAPC-4 prostate cancer) where it has demonstrated superior anti-tumor activity compared to PI3K and mTOR inhibitors . The compound's allosteric mechanism, which stabilizes the inactive conformation and prevents membrane recruitment of the E17K mutant AKT1, provides a targeted approach for studying oncogenic AKT1 mutations that are insensitive to upstream pathway inhibitors.

Investigating Conformational Stabilization of Inactive AKT in Cellular and Biochemical Assays

Apply BAY1125976 in studies focused on the inactive conformation of AKT. Its preferential binding to inactive AKT1 (Kd = 1.3 nM vs. 2.7 nM for active AKT1) confirms stabilization of the autoinhibited state . This makes BAY1125976 suitable for biophysical studies of AKT conformational dynamics or cellular assays where preventing PDK1-mediated T308 phosphorylation is the primary readout.

High-Throughput Screening of PI3K/AKT/mTOR Pathway-Dependent Cancer Cell Lines

Utilize BAY1125976 as a reference AKT1/2 inhibitor in cell panel screening of PI3K/AKT/mTOR pathway-addicted cancers. Its activity across 23 human cancer cell lines (IC50 range 0.02–10 µM) provides a benchmark for pathway dependency, with PIK3CA-mutant (KPL-4) and AKT1E17K-mutant (KU-19-19, LAPC-4) lines exhibiting the highest sensitivity . This data supports its inclusion in comparative inhibitor panels when profiling new compounds or characterizing pathway activation status.

Application
Selection Property
Validation Focus
AKT isoform-selective signaling studies
AKT1/2-selective inhibition; AKT3-sparing profile
Isoform-specific pathway interpretation; avoid AKT3-mediated confounding
AKT1E17K-driven tumor model studies
Allosteric AKT1/2 inhibition; conformation stabilization
Model-response endpoint context; pathway-node specificity
AKT conformational dynamics studies
Preferential inactive-state binding; PDK1 phosphorylation blockade
Conformation-specific readouts; inactive-state stabilization endpoints
PI3K/AKT/mTOR pathway-dependent cell panel screening
Broad anti-proliferative activity; genetic context sensitivity
Cell-model endpoint review; pathway dependency profiling
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